2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
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Overview
Description
2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate structure and properties make it a subject of interest for researchers aiming to explore its capabilities and benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. This can be achieved through a cyclization reaction involving appropriate precursors. Subsequent steps may include chlorination and sulfanyl group introduction to achieve the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired reaction parameters, such as temperature, pressure, and reaction time, to achieve consistent and high-quality results.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify its structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to substitute different atoms or groups within the compound.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study its interactions with biological molecules and pathways. It can serve as a tool to understand cellular processes and develop new therapeutic strategies.
Medicine: The compound's potential medicinal applications include its use as a lead compound for drug development. Its ability to interact with specific molecular targets can be explored to develop new treatments for various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
2-[(3-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
2-[(3-Chlorophenyl)sulfanyl]-1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
Uniqueness: 2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone stands out due to its specific substitution pattern and the presence of the chlorophenyl sulfanyl group. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-6-7-20-16(8-11)19-12(2)17(20)15(21)10-22-14-5-3-4-13(18)9-14/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOKYZGARFNTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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